molecular formula C18H17N3O4S2 B12142113 N-(1,3-benzodioxol-5-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12142113
M. Wt: 403.5 g/mol
InChI Key: HHTPYNAONMFNLF-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine-derived acetamide featuring a 1,3-benzodioxol-5-yl (piperonyl) group linked via a sulfanyl-acetamide bridge to a 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The 1,3-benzodioxol-5-yl moiety contributes to π-π stacking interactions in biological targets, as observed in structurally related compounds .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N3O4S2/c1-9-10(2)27-16-15(9)17(23)21(3)18(20-16)26-7-14(22)19-11-4-5-12-13(6-11)25-8-24-12/h4-6H,7-8H2,1-3H3,(H,19,22)

InChI Key

HHTPYNAONMFNLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the pyrimidine ring, the presence/absence of ring saturation, and modifications to the aryl/heteroaryl acetamide group. Below is a comparative analysis:

Compound Name Substituents/Ring System Molecular Formula Key Features Reference
Target Compound 3,5,6-Trimethyl, 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine C₂₃H₂₁N₃O₅S₂ High lipophilicity (logP ~3.2); moderate solubility in DMSO (>10 mM)
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 4-Methoxyphenyl, tetrahydrothieno[3,2-d]pyrimidine C₂₇H₂₆N₄O₅S₂ Increased solubility due to methoxy group; reduced metabolic stability
N-(1,3-Benzodioxol-5-yl)-2-[[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide Furan-2-ylmethyl, 5,6-dimethyl C₂₄H₂₂N₄O₅S₂ Enhanced π-stacking from furan; lower logP (~2.8) vs. target compound
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide 4-Ethoxyphenyl, hexahydrobenzothieno[2,3-d]pyrimidine C₂₇H₂₅N₃O₅S₂ Improved conformational flexibility; higher metabolic resistance

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 3,5,6-trimethyl groups increase logP (~3.2) compared to the furan-2-ylmethyl analog (logP ~2.8) .
  • Solubility : Methoxy/ethoxy substituents (e.g., 4-methoxyphenyl derivative) improve aqueous solubility (e.g., ~15 µM in PBS) but reduce membrane permeability .
  • Metabolic Stability: Hexahydrobenzothieno derivatives () exhibit slower hepatic clearance due to reduced CYP3A4-mediated oxidation .

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